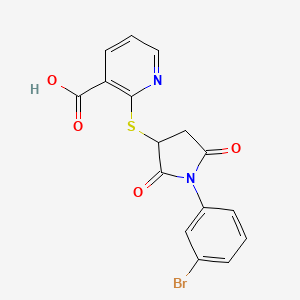

2-((1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Descripción

2-((1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a nicotinic acid derivative featuring a pyrrolidinone core substituted with a 3-bromophenyl group and a thioether-linked pyridine-3-carboxylic acid moiety. This compound belongs to a class of molecules where structural modifications on the pyrrolidinone ring significantly influence physicochemical and biological properties. This article compares these analogs systematically, leveraging available data to infer trends in molecular properties and bioactivity.

Propiedades

IUPAC Name |

2-[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O4S/c17-9-3-1-4-10(7-9)19-13(20)8-12(15(19)21)24-14-11(16(22)23)5-2-6-18-14/h1-7,12H,8H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVGDTCQGDQKSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Br)SC3=C(C=CC=N3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multiple steps:

Formation of the Bromophenyl Intermediate: The starting material, 3-bromophenylamine, undergoes a reaction with succinic anhydride to form the 3-bromophenylsuccinimide intermediate.

Thioether Formation: The intermediate is then reacted with thiourea to introduce the thioether linkage.

Nicotinic Acid Derivative Formation: Finally, the thioether intermediate is coupled with nicotinic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-((1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Palladium on carbon (Pd/C), hydrogen gas

Substitution: Amines, thiols, catalytic conditions

Major Products Formed

Oxidation: Sulfoxide, sulfone derivatives

Reduction: Phenyl derivative

Substitution: Various substituted phenyl derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.

Mecanismo De Acción

The mechanism of action of 2-((1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the nicotinic acid moiety can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparación Con Compuestos Similares

Table 1. Structural and Physicochemical Comparison

Actividad Biológica

The compound 2-((1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a derivative of nicotinic acid, which has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 432.31 g/mol. The structure features a bromophenyl group and a thioether linkage to nicotinic acid, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 432.31 g/mol |

| CAS Number | Not specified |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from nicotinic acid derivatives. The process includes the formation of the dioxopyrrolidine moiety followed by the introduction of the bromophenyl and thioether functionalities. Specific reaction conditions and reagents are crucial for achieving high yields and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of nicotinic acid derivatives. For instance, compounds derived from nicotinic acid have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 1.95 to 15.62 µg/mL against Gram-positive bacteria .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. For example, compounds similar in structure have demonstrated selective cytotoxicity against specific cancer cells while exhibiting low toxicity to normal cells. This selectivity is attributed to their ability to target specific cellular pathways involved in cancer cell proliferation.

The proposed mechanism of action involves the interaction of the compound with specific enzymes or receptors within microbial cells or cancer cells. This interaction may inhibit essential metabolic pathways or induce apoptosis in cancer cells. The thioether linkage is believed to enhance membrane permeability, facilitating better access to intracellular targets.

Case Studies

- Antimicrobial Efficacy : A study published in 2022 demonstrated that a series of nicotinic acid derivatives exhibited potent antimicrobial activity against multidrug-resistant strains, with some compounds showing MIC values as low as 1.95 µg/mL against MRSA .

- Cytotoxicity Assessment : Another investigation evaluated the cytotoxic effects of similar derivatives on various cancer cell lines, finding that certain compounds induced apoptosis through mitochondrial pathways, leading to significant reductions in cell viability .

- Inflammatory Response Modulation : Research has indicated that derivatives of nicotinic acid can modulate inflammatory markers such as CRP and TNF-α, suggesting potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.